REACTION_SMILES
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[C:19]([CH3:20])(=[S:21])[OH:22].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]1[CH2:6][N:7]([c:11]2[cH:12][c:13]([F:18])[c:14]([I:17])[cH:15][cH:16]2)[C:8](=[O:10])[O:9]1>>[NH:1]([CH2:4][CH:5]1[CH2:6][N:7]([c:11]2[cH:12][c:13]([F:18])[c:14]([I:17])[cH:15][cH:16]2)[C:8](=[O:10])[O:9]1)[C:19]([CH3:20])=[O:22]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)=S
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Name
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[N-]=[N+]=NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
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Name
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|
Type
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product
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Smiles
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CC(=O)NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:19]([CH3:20])(=[S:21])[OH:22].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]1[CH2:6][N:7]([c:11]2[cH:12][c:13]([F:18])[c:14]([I:17])[cH:15][cH:16]2)[C:8](=[O:10])[O:9]1>>[NH:1]([CH2:4][CH:5]1[CH2:6][N:7]([c:11]2[cH:12][c:13]([F:18])[c:14]([I:17])[cH:15][cH:16]2)[C:8](=[O:10])[O:9]1)[C:19]([CH3:20])=[O:22]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)=S
|
Name
|
[N-]=[N+]=NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |